

# ZEN-2759 BRD4 binding affinity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: ZEN-2759

CAS No.: 1616400-50-0

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## Binding Affinity of ZEN-2759

Target	IC <sub>50</sub> Value (μM)	Source / Assay
BRD4(BD1)	0.23 μM	Supplier data [1] [2]
BRD4(BD2)	0.08 μM	Supplier data [1] [2]
BRD4(BD1BD2)	0.28 μM	Supplier data [1] [2]

## Structural Basis for BRD4 Binding

The binding mechanism is elucidated by the **X-ray crystal structure** of BRD4(BD1) in complex with **ZEN-2759** (PDB ID: **6CZV**), solved at a resolution of **1.88 Å** [3].

- **Covalent Binding:** Unlike first-generation inhibitors like JQ1 that compete reversibly with acetylated lysine, **ZEN-2759** was designed as a **covalent inhibitor** [3]. An epoxide warhead on the molecule selectively forms a covalent bond with the side chain of **Met149** in the BRD4(BD1) binding pocket [3].
- **Key Residues:** The binding and selectivity rely on interactions with specific amino acids in the hydrophobic binding pocket. Residues such as **Trp-81, Pro-82, Tyr-97, Asn-140, and Met-149** are critical for the recognition of both acetylated histones and small-molecule inhibitors like JQ1 [4] [5]. **ZEN-2759** targets Met149 within this network.

- **Purpose of Covalent Inhibition:** This strategy aims to provide **more durable target inhibition** and prolonged pharmacological activity in cellular assays compared to non-covalent inhibitors [3].

## Key Experimental Methods

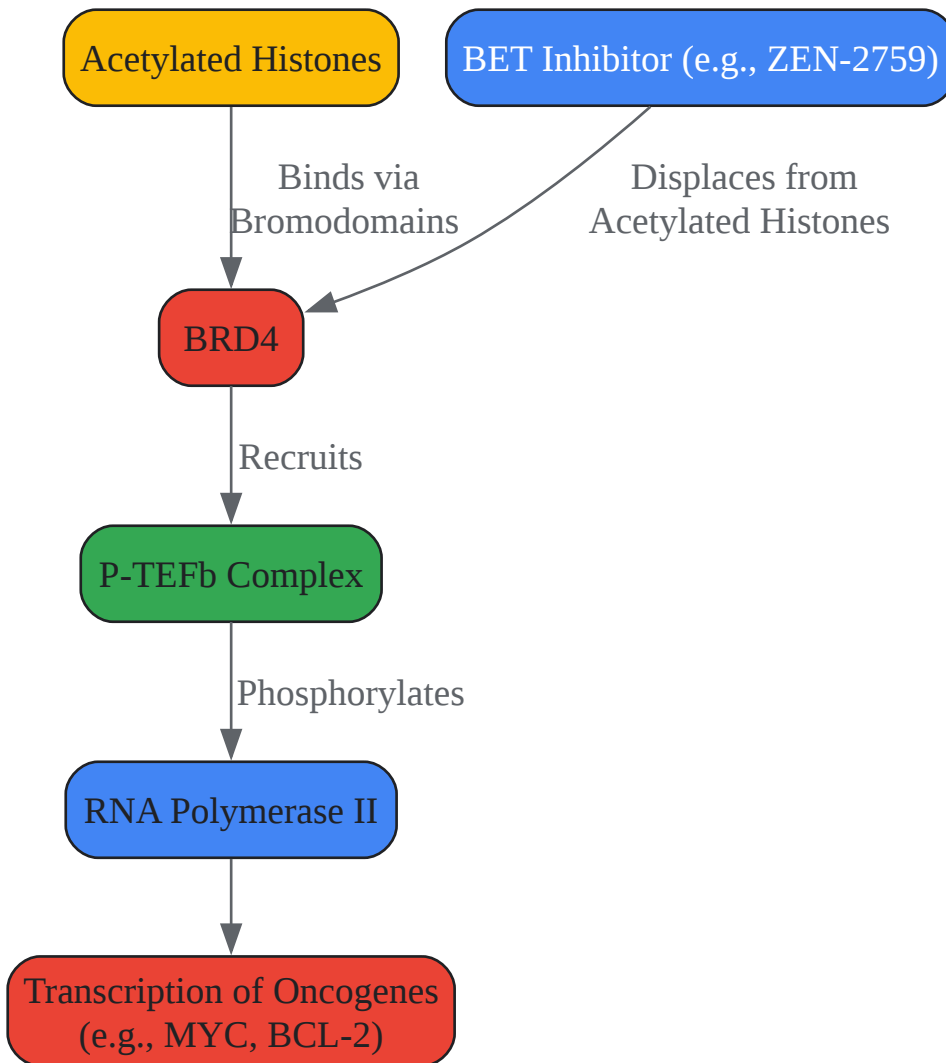
The characterization of **ZEN-2759** and similar BRD4 inhibitors involves several biochemical and structural techniques:

- **X-ray Crystallography:** The primary method for determining the atomic-level details of the inhibitor-protein complex, as used for the 6CZV structure [3].
- **Binding Affinity Assays (IC<sub>50</sub>):** The concentration at which a compound achieves half-maximal inhibition is typically measured using assays like **AlphaScreen** or **Fluorescence Resonance Energy Transfer (FRET)** competitive binding assays, though the specific assay for **ZEN-2759**'s reported IC<sub>50</sub> is not detailed in the search results [1] [2].
- **Cellular Anti-proliferative Assays:** The efficacy of inhibitors is validated in cancer cell lines by measuring metrics like **half-maximal growth inhibitory concentration (IC<sub>50</sub>)** to confirm that target inhibition translates to biological activity [3] [6].
- **Thermal Denaturation Assays:** Used to demonstrate target engagement and stabilization, often confirming the formation of a covalent bond as evidenced by a significant shift in the protein's melting temperature [3].
- **Mass Spectrometry (e.g., MALDI-TOF):** Employed to directly confirm the covalent modification of the target protein by the inhibitor [3].

## BRD4's Role in Cancer & Inhibitor Mechanism

BRD4 is a key transcriptional regulator that binds to acetylated histones and recruits complexes to promote gene expression, including crucial oncogenes like **c-MYC** [7] [8]. BET inhibitors like **ZEN-2759** work by displacing BRD4 from chromatin, leading to downregulation of these cancer-driving genes [7] [9].

The following diagram illustrates the transcriptional role of BRD4 and the mechanism of its inhibition.



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Beyond its canonical role in transcription, BRD4 has non-transcriptional functions in **maintaining genomic stability**, including regulating DNA damage response and preventing harmful **R-loop** accumulation [7] [8]. Inhibiting BRD4 can thus cause DNA damage and cell death through multiple parallel mechanisms [8].

## Conclusion for Researchers

**ZEN-2759** is a characterized covalent BET inhibitor with confirmed structural binding data. A complete whitepaper would require more detailed experimental sections from primary research articles, which are not fully available in the current search results.

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## References

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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